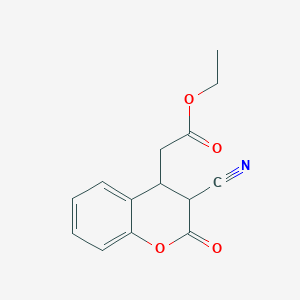
Ethyl (3-cyano-2-oxo-3,4-dihydro-2H-1-benzopyran-4-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (3-cyano-2-oxo-3,4-dihydro-2H-1-benzopyran-4-yl)acetate typically involves the condensation of ethyl cyanoacetate with an appropriate benzaldehyde derivative under basic conditions. The reaction is often catalyzed by a base such as sodium ethoxide or potassium carbonate. The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of green solvents and catalysts is also explored to make the process more environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl (3-cyano-2-oxo-3,4-dihydro-2H-1-benzopyran-4-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzopyran derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl (3-cyano-2-oxo-3,4-dihydro-2H-1-benzopyran-4-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific optical properties.
Wirkmechanismus
The mechanism of action of Ethyl (3-cyano-2-oxo-3,4-dihydro-2H-1-benzopyran-4-yl)acetate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Coumarin: Another benzopyran derivative with anticoagulant properties.
Chromone: A structurally related compound with different biological activities.
Flavone: A benzopyran derivative found in various plants with antioxidant properties.
Uniqueness
Ethyl (3-cyano-2-oxo-3,4-dihydro-2H-1-benzopyran-4-yl)acetate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its cyano and ester groups make it a versatile intermediate for further chemical modifications, enhancing its utility in various research and industrial applications.
Eigenschaften
CAS-Nummer |
882731-82-0 |
|---|---|
Molekularformel |
C14H13NO4 |
Molekulargewicht |
259.26 g/mol |
IUPAC-Name |
ethyl 2-(3-cyano-2-oxo-3,4-dihydrochromen-4-yl)acetate |
InChI |
InChI=1S/C14H13NO4/c1-2-18-13(16)7-10-9-5-3-4-6-12(9)19-14(17)11(10)8-15/h3-6,10-11H,2,7H2,1H3 |
InChI-Schlüssel |
SKZYRUVNDMVOGM-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC1C(C(=O)OC2=CC=CC=C12)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Propen-1-amine, N-[2-(phenylseleno)butylidene]-](/img/structure/B14201025.png)

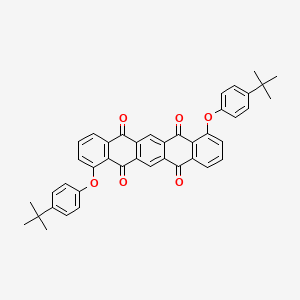

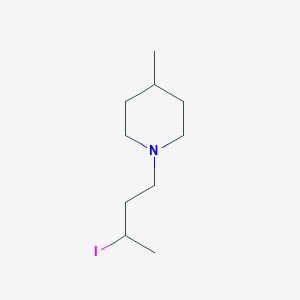

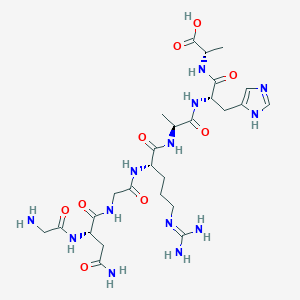
![1-(3-Azabicyclo[3.1.0]hexan-1-yl)-2-methylpropan-1-one](/img/structure/B14201060.png)

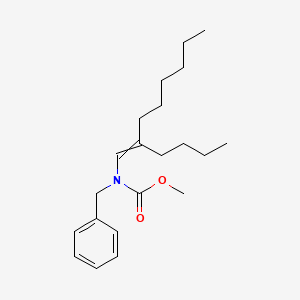

![1-{2,3-Bis[(prop-2-en-1-yl)oxy]phenyl}ethan-1-one](/img/structure/B14201095.png)


